molecular formula C16H17N B3273793 2-(4-ethylphenyl)-2,3-dihydro-1H-indole CAS No. 595548-92-8

2-(4-ethylphenyl)-2,3-dihydro-1H-indole

Cat. No.: B3273793
CAS No.: 595548-92-8
M. Wt: 223.31 g/mol
InChI Key: PQZHKWVTWPSJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a 4-ethylphenyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of 2-(4-ethylphenyl)acetophenone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-(4-ethylphenyl)acetophenone and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100-150°C).

    Cyclization: The hydrazine hydrate reacts with the ketone group of 2-(4-ethylphenyl)acetophenone to form the corresponding hydrazone intermediate, which then undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding indole-2-carboxylic acid derivative.

    Reduction: Reduction of the indole ring can lead to the formation of tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

The major products formed from these reactions include indole-2-carboxylic acid derivatives, tetrahydroindole derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-ethylphenyl)-2,3-dihydro-1H-indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The indole ring structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-ethylphenyl)-2,3-dihydro-1H-indole include other indole derivatives with different substituents at the 2-position, such as:

    2-phenyl-2,3-dihydro-1H-indole: Lacks the ethyl group on the phenyl ring.

    2-(4-methylphenyl)-2,3-dihydro-1H-indole: Contains a methyl group instead of an ethyl group on the phenyl ring.

    2-(4-chlorophenyl)-2,3-dihydro-1H-indole: Contains a chlorine atom instead of an ethyl group on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in the presence of the 4-ethylphenyl substituent, which can influence its chemical reactivity, biological activity, and physical properties. This specific substitution pattern can lead to distinct interactions with molecular targets and unique applications in various fields.

Properties

IUPAC Name

2-(4-ethylphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16/h3-10,16-17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZHKWVTWPSJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-ethylphenyl)-2,3-dihydro-1H-indole
Reactant of Route 2
Reactant of Route 2
2-(4-ethylphenyl)-2,3-dihydro-1H-indole
Reactant of Route 3
2-(4-ethylphenyl)-2,3-dihydro-1H-indole
Reactant of Route 4
2-(4-ethylphenyl)-2,3-dihydro-1H-indole
Reactant of Route 5
2-(4-ethylphenyl)-2,3-dihydro-1H-indole
Reactant of Route 6
2-(4-ethylphenyl)-2,3-dihydro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.